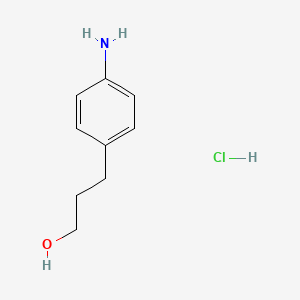
(R)-2-Amino-3-(1H-imidazol-1-yl)propanoic acid hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(R)-2-氨基-3-(1H-咪唑-1-基)丙酸盐酸盐是一种手性氨基酸衍生物,具有咪唑环。该化合物因其在医药化学、生物化学和材料科学等多个领域的潜在应用而备受关注。咪唑环是许多生物活性分子中常见的结构单元,使该化合物成为药物开发和其他科学研究的宝贵构建块。
准备方法
合成路线和反应条件: (R)-2-氨基-3-(1H-咪唑-1-基)丙酸盐酸盐的合成通常涉及以下步骤:
起始原料: 合成从选择合适的起始原料开始,例如 (R)-2-氨基-3-溴丙酸和咪唑。
偶联反应: 溴丙酸在碱 (如碳酸钾) 的存在下与咪唑反应,形成所需产物。
盐酸盐形成: 然后用盐酸处理所得产物以获得盐酸盐。
工业生产方法: 该化合物的工业生产方法可能涉及类似的合成路线,但针对大规模生产进行了优化。这包括使用连续流动反应器、自动化合成和纯化技术,以确保高产率和纯度。
反应类型:
氧化: 咪唑环可以进行氧化反应,导致形成各种氧化衍生物。
还原: 还原反应可用于修饰咪唑环或分子中的其他官能团。
取代: 该化合物可以进行取代反应,其中咪唑环上的官能团被其他基团取代。
常用试剂和条件:
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 常用还原剂有硼氢化钠和氢化铝锂。
取代: 取代反应可能涉及卤代烷或酰氯等试剂。
主要产物: 从这些反应中形成的主要产物取决于使用的具体条件和试剂。例如,氧化可能会产生咪唑 N-氧化物,而取代反应可以产生各种取代的咪唑衍生物。
化学:
催化: 该化合物可用作催化反应中的配体,提高各种化学过程的效率和选择性。
材料科学: 它用于合成先进材料,包括聚合物和纳米材料。
生物学:
酶抑制: 该化合物可以作为某些酶的抑制剂,使其在生物化学研究和药物开发中发挥作用。
蛋白质相互作用研究: 它用于研究蛋白质-配体相互作用,提供对生物过程的见解。
医药:
药物开发: 该化合物用作合成药物剂的构建块,尤其是针对涉及含咪唑酶或受体的疾病的药物剂。
诊断剂: 它用于开发用于成像和检测特定生物分子的诊断剂。
工业:
农用化学品: 该化合物用于合成农用化学品,包括杀虫剂和除草剂。
染料和颜料: 它用于生产用于各种工业应用的染料和颜料。
作用机制
(R)-2-氨基-3-(1H-咪唑-1-基)丙酸盐酸盐的作用机制涉及它与特定分子靶标 (如酶或受体) 的相互作用。咪唑环可以与金属离子配位或与蛋白质中氨基酸残基形成氢键,调节其活性。这种相互作用会导致酶促过程的抑制或激活,从而影响各种生物途径。
类似化合物:
组氨酸: 一种必需氨基酸,具有与 (R)-2-氨基-3-(1H-咪唑-1-基)丙酸相似的咪唑侧链。
咪唑: 一种简单的杂环化合物,形成目标化合物的核心结构。
组胺: 一种来自组氨酸的生物活性胺,参与免疫反应和神经传递。
独特性: (R)-2-氨基-3-(1H-咪唑-1-基)丙酸盐酸盐因其手性性质和特定的官能团而独一无二,这些官能团赋予其独特的化学和生物学特性。它能够与广泛的分子靶标相互作用,使其成为研究和工业中各种应用的多功能化合物。
相似化合物的比较
Histidine: An essential amino acid with an imidazole side chain, similar in structure to ®-2-Amino-3-(1H-imidazol-1-yl)propanoic acid.
Imidazole: A simple heterocyclic compound that forms the core structure of the target compound.
Histamine: A biologically active amine derived from histidine, involved in immune responses and neurotransmission.
Uniqueness: ®-2-Amino-3-(1H-imidazol-1-yl)propanoic acid hydrochloride is unique due to its chiral nature and specific functional groups, which confer distinct chemical and biological properties. Its ability to interact with a wide range of molecular targets makes it a versatile compound for various applications in research and industry.
属性
分子式 |
C6H10ClN3O2 |
|---|---|
分子量 |
191.61 g/mol |
IUPAC 名称 |
(2R)-2-amino-3-imidazol-1-ylpropanoic acid;hydrochloride |
InChI |
InChI=1S/C6H9N3O2.ClH/c7-5(6(10)11)3-9-2-1-8-4-9;/h1-2,4-5H,3,7H2,(H,10,11);1H/t5-;/m1./s1 |
InChI 键 |
DNVHEWPMKDFKLB-NUBCRITNSA-N |
手性 SMILES |
C1=CN(C=N1)C[C@H](C(=O)O)N.Cl |
规范 SMILES |
C1=CN(C=N1)CC(C(=O)O)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


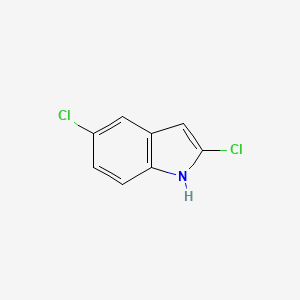
![(3-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl)methanamine](/img/structure/B11905686.png)
![4-Ethoxy-2-ethylbenzo[d]oxazole](/img/structure/B11905700.png)

![Ethyl 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate](/img/structure/B11905710.png)
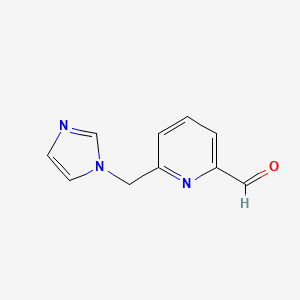
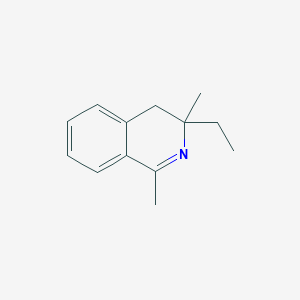

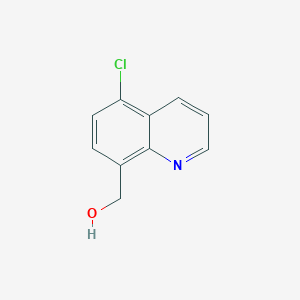
![3-(Furo[3,2-c]pyridin-2-yl)propanoic acid](/img/structure/B11905746.png)
![(S)-2-(Pyrrolidin-2-YL)-3H-imidazo[4,5-C]pyridine](/img/structure/B11905762.png)
